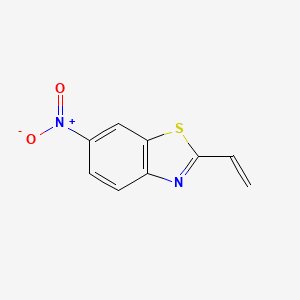
1,1'-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, 2,5-hexanedione can be used as the starting material, reacting with methylamine to yield the desired product.
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diol.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
1,1’-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: Another derivative with different substitution patterns on the pyrrole ring.
Uniqueness
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
169467-63-4 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.192 |
IUPAC-Name |
1-(1-acetyl-4-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-10(8(3)12)5-9(6)7(2)11/h4-5H,1-3H3 |
InChI-Schlüssel |
VSRLKAIKTUAYPV-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C1C(=O)C)C(=O)C |
Synonyme |
1H-Pyrrole, 1,3-diacetyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)



![Methyl 2-[(2-cyanoethyl)amino]benzoate](/img/structure/B573285.png)

